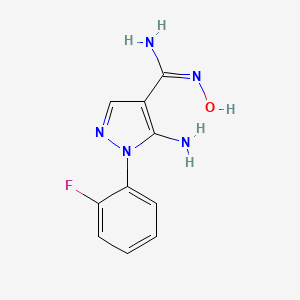

![molecular formula C43H74O13 B2726432 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-二羟基-4,4,9,13,14-五甲基-2,3,7,8,10,11,12,15,16,17-十氢-1H-环戊[a]苯并-17-基]-2-羟基-2-甲基庚酸-3-基氧基-4,5-二羟基-6-(羟甲基)氧杂己糖-3-基氧基)氧基-6-(羟甲基)氧杂己糖-3,4,5-三醇 CAS No. 1613527-65-3](/img/structure/B2726432.png)

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-二羟基-4,4,9,13,14-五甲基-2,3,7,8,10,11,12,15,16,17-十氢-1H-环戊[a]苯并-17-基]-2-羟基-2-甲基庚酸-3-基氧基-4,5-二羟基-6-(羟甲基)氧杂己糖-3-基氧基)氧基-6-(羟甲基)氧杂己糖-3,4,5-三醇

描述

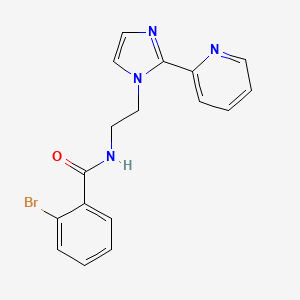

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C43H74O13 and its molecular weight is 799.052. The purity is usually 95%.

BenchChem offers high-quality (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和结构分析

17βH- периплогенин - это сердечный агликон, выделенный из корневой коры Periploca sepium Bunge, традиционного китайского травяного лекарства. Структурный анализ этого соединения показывает, что его кольца принимают конформации стула и конверта, что указывает на сложную стереохимию, аналогичную рассматриваемой химической структуре. Взаимодействия в его кристаллической структуре, включая водородные связи, подчеркивают важность детального структурного анализа для понимания свойств соединения (Zhang et al., 2012).

Химические реакции и модификации

Окисление алканов с использованием перекиси водорода, комплексов марганца (IV) и уксусной кислоты демонстрирует метод модификации структур углеводородов. Эта реакция дает различные кислородосодержащие продукты, демонстрируя потенциал химических превращений, которые могут быть применены к сложным молекулам, подобным описанной вами, тем самым влияя на их свойства и потенциальные применения (Shul’pin et al., 1999).

Биодеградация и воздействие на окружающую среду

Биодеградация бисфенола A с использованием лактазы из Fusarium incarnatum и системы обратных мицелл иллюстрирует экологическое применение сложных соединений. Это исследование подчеркивает, как ферментные системы могут разлагать загрязняющие вещества окружающей среды, что предполагает потенциальные применения сложных химических структур в биоремедиации окружающей среды (Chhaya & Gupte, 2013).

Усовершенствованные материалы и жидкие кристаллы

Синтез и характеристика термотропного нематического жидкого кристаллического дендримерного полимера показывают применение сложных молекул при создании новых материалов с уникальными свойствами, такими как жидкая кристалличность. Это исследование указывает на потенциальное использование сложных химических структур при разработке передовых материалов с определенными оптическими и физическими свойствами (Percec & Kawasumi, 1992).

Антимикробная активность

Приготовление новых индолсодержащих производных 1,2,3-триазола, пиразола и пиразоло[1,5-a]пиримидина из 2-арилгидразононитрилов и их оценка на антимикробную активность иллюстрируют терапевтические исследовательские применения сложных молекул. Эти соединения были испытаны на различных микроорганизмах, что демонстрирует потенциал сложных химических структур для использования при разработке новых антимикробных агентов (Behbehani et al., 2011).

作用机制

Target of Action

Mogroside II-?A, also known as HY-N6915 or (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, has been found to interact with several targets. One of the primary targets is the secreted phospholipase A2 type IIA (Pla2g2a) and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in inflammation and cellular signaling .

Mode of Action

Mogroside II-?A interacts with its targets, Pla2g2a and EGFR, by inhibiting their activation . This interaction was identified through co-immunoprecipitation . By restraining the activation of these targets, Mogroside II-?A can exert its anti-inflammatory effects .

Biochemical Pathways

Mogroside II-?A affects several biochemical pathways. It has been shown to modulate blood glucose levels, exert anti-inflammatory effects, and provide antioxidation . These effects are likely due to its interaction with Pla2g2a and EGFR, which are involved in inflammation and cellular signaling pathways .

Pharmacokinetics

It is known that the compound is a natural sweetener derived from the fruit of siraitia grosvenorii . It is also known that the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .

Result of Action

The molecular and cellular effects of Mogroside II-?A’s action are diverse. It has been shown to exert antioxidation, anti-inflammatory, and blood glucose modulation effects . In a study, Mogroside II-?A was found to alleviate lipopolysaccharide (LPS)-induced lung injury by restraining the activation of Pla2g2a and EGFR .

Action Environment

The action, efficacy, and stability of Mogroside II-?A can be influenced by environmental factors. For instance, the compound is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDCGZOHJTWGOX-KZQQMABOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is mogroside V metabolized in the human gut?

A: Research suggests that human gut bacteria play a key role in metabolizing mogroside V. [] In vitro studies demonstrate that mogroside V is broken down into secondary mogrosides, including mogroside II/I and mogrol, by the gut microbiota. [] This biotransformation process may contribute to the health benefits associated with mogroside V consumption.

Q2: What are the potential prebiotic effects of mogroside V?

A: In vitro studies have shown that mogroside V can modulate the composition of human gut microbiota. [] Incubation with mogroside V increased the abundance of beneficial bacteria like Bacteroides, Lactobacillus, Prevotella, Megasphaera, and Olsenella, while inhibiting the growth of potentially harmful genera. [] This shift in microbial composition was accompanied by increased production of short-chain fatty acids like acetate, propionate, and butyrate, which are known for their beneficial effects on gut health. []

Q3: Can mogrosides be produced through metabolic engineering?

A: Yes, researchers have successfully engineered plants like Nicotiana benthamiana (tobacco) and Arabidopsis thaliana to produce various mogrosides. [] By introducing genes encoding enzymes involved in mogroside biosynthesis, scientists were able to achieve the production of siamenoside I, mogroside III, and mogroside II-E in these plants. [] This breakthrough offers a potential alternative to traditional extraction methods for obtaining these valuable compounds.

Q4: How does the structural variation of mogrosides impact their biological activity?

A: While mogroside V is a prominent compound, various other mogrosides exist, differing in the number and position of sugar moieties attached to the core cucurbitane triterpenoid structure. Research on structurally related cucurbitane glycosides from Siraitia grosvenorii revealed inhibitory effects on Epstein-Barr virus activation. [] Although the specific structure-activity relationship for this antiviral effect requires further investigation, these findings highlight the potential influence of structural modifications on the biological activity of mogrosides.

Q5: What analytical techniques are used to study mogrosides?

A: Several analytical methods are employed to characterize and quantify mogrosides. High-performance liquid chromatography (HPLC) coupled with various detectors is commonly used. [, , ] For instance, HPLC with ultraviolet detection (HPLC-UV) has been used to determine the content of six different mogrosides in Siraitia grosvenorii fruit. [] Additionally, ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) was utilized to analyze the metabolites of mogroside V produced by gut microbiota. [] These sophisticated techniques enable researchers to identify, quantify, and study the biotransformation of mogrosides.

Q6: Can we utilize endophytic fungi for the production and biotransformation of mogrosides?

A: Research suggests that plant endophytic fungi hold significant potential for biotransforming mogrosides. [, ] Studies have demonstrated that specific fungal strains can convert mogroside V into other valuable mogrosides, including siamenoside I, through diverse biotransformation pathways. [, ] This discovery opens exciting avenues for utilizing these fungi as biocatalysts for producing desired mogroside derivatives, potentially offering a more sustainable and efficient approach compared to traditional methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

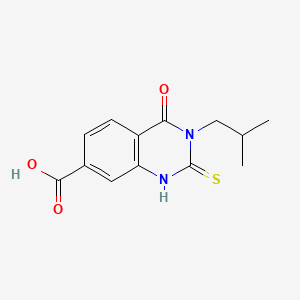

![3-chloro-6-(2,3-dihydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2726351.png)

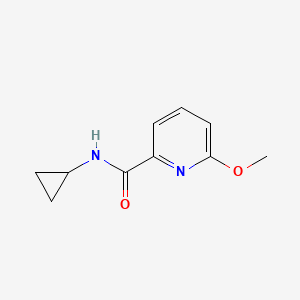

![1-(2,5-dimethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726352.png)

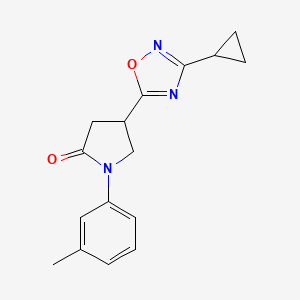

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)

![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2726365.png)

![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)